molecular formula C24H26N4O3 B11272273 N-(2,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11272273
M. Wt: 418.5 g/mol
InChI Key: RQXUOFQQSAJFLF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via a condensation reaction between a hydrazine derivative and a diketone or a similar compound.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation or acylation reaction.

    Final Coupling: The final step involves coupling the piperidine and pyridazine intermediates with the 2,4-dimethoxyphenyl group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the carboxamide could produce an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Pharmacology: It may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of enzymes involved in critical biochemical pathways.

    Signal Transduction Modulation: The compound might interfere with intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylate
  • N-(2,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H26N4O3/c1-30-19-8-9-21(22(16-19)31-2)25-24(29)18-12-14-28(15-13-18)23-11-10-20(26-27-23)17-6-4-3-5-7-17/h3-11,16,18H,12-15H2,1-2H3,(H,25,29)

InChI Key

RQXUOFQQSAJFLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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